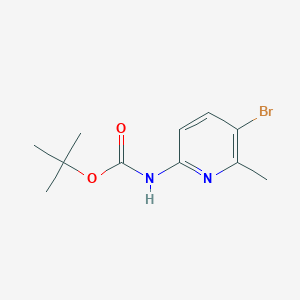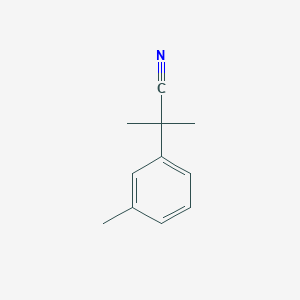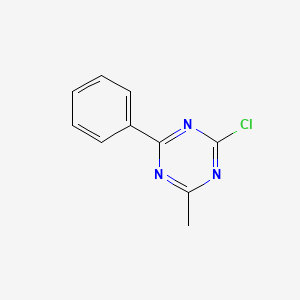
2-Chloro-4-methyl-6-phenyl-1,3,5-triazine
Übersicht
Beschreibung
2-Chloro-4-methyl-6-phenyl-1,3,5-triazine is a derivative of the 1,3,5-triazine family . Triazines are a special class of heterocyclic compounds that have provided a new dimension to the design of biologically important organic molecules . They are building blocks with fine-tuned electronic properties and have been identified as multifunctional, adaptable, and switchable .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride . The rich literature demonstrates various synthetic routes for a variety of triazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .Molecular Structure Analysis
Triazines and tetrazines are very common and significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .Chemical Reactions Analysis
Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine derivatives and their characterization through elemental analysis and IR spectral studies is a significant application. These derivatives have been explored for their microbial activity against various bacteria, indicating their potential use in antimicrobial applications (Chaudhari, Patel, & Hathi, 2007).
Polyamide Synthesis
Another application involves the synthesis of aromatic polyamides with phenyl-1,3,5-triazine moieties. This research highlights the creation of thermally stable and organosoluble polyamides, demonstrating their utility in creating materials with enhanced mechanical and thermal properties (Yu et al., 2012).
Intermediate in Organic Synthesis
This compound is also utilized as an intermediate in the synthesis of other triazine derivatives, as evidenced by its use in producing various compounds like 2-methylamino-4-methoxyl-6-methyl-triazine (Lei Zhi-jiang, 2004).
Photoinitiator in Polymerization
This compound has applications in the field of polymer chemistry as well, particularly as a photoinitiator or co-initiator for the polymerization of acrylate monomers. Its efficiency in UV-crosslinking of acrylic adhesives and the increased efficiency of polymerization under visible light irradiation has been demonstrated (Kabatc, Czech, & Kowalczyk, 2011).
Crystal Engineering
In crystal engineering, the this compound scaffold is used for the self-assembly of hexagonal open frameworks. This application showcases its potential in designing new materials with specific crystal structures for various technological applications (Saha et al., 2005).
Wirkmechanismus
Target of Action
Triazine compounds are known to interact with various biological targets, including enzymes and receptors, depending on their substitution patterns .
Mode of Action
The specific interactions and resulting changes would depend on the nature of the target and the specific substituents on the triazine ring .
Biochemical Pathways
Triazine compounds can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s solubility in toluene suggests that it may be lipophilic, which could influence its absorption and distribution.
Result of Action
The effects would likely depend on the specific targets and pathways affected by the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine. For instance, the compound should be stored in a dark place, sealed, and in dry conditions . These factors could potentially affect the compound’s stability and, consequently, its efficacy.
Zukünftige Richtungen
Research into the design and synthesis of novel antimicrobial molecules is being stimulated due to the increasing number of multidrug-resistant microbial pathogens . The development of new 1,3,5-triazine derivatives could potentially play a significant role in this research. Furthermore, the bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-6-phenyl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c1-7-12-9(14-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHFNHGPRUIATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275371 | |
| Record name | 2-chloro-4-methyl-6-phenyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30937-70-3 | |
| Record name | 2-chloro-4-methyl-6-phenyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


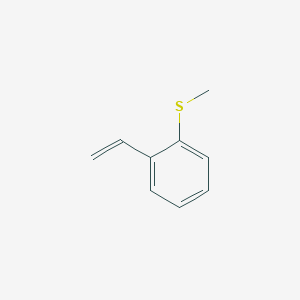

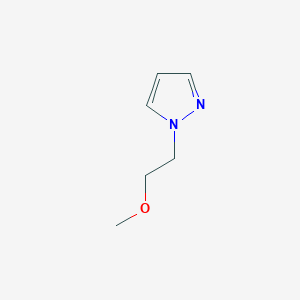
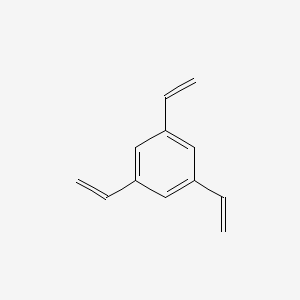

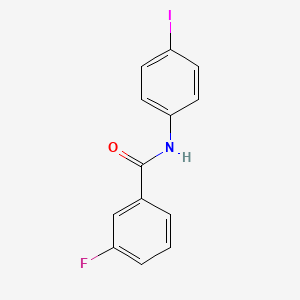
![7-Oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B3051021.png)



